
1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of cyclohexane, which is an organic compound with the formula C6H12 . Cyclohexane is a colorless liquid with a faint odor and is used as a solvent . The compound also seems to contain a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom.
Synthesis Analysis
Cyclohexane can be produced by the hydrogenation of benzene . As for the synthesis of pyrrolidine derivatives, there are several methods available, such as the reaction of amines with ketones or aldehydes followed by reduction .Molecular Structure Analysis
The molecular structure of cyclohexane involves a six-membered ring of carbon atoms, with each carbon atom bonded to two other carbons and two hydrogen atoms . Pyrrolidine, on the other hand, is a five-membered ring with one nitrogen atom and four carbon atoms .Chemical Reactions Analysis
Cyclohexane can undergo various reactions such as oxidation and bromination . Pyrrolidine derivatives can participate in a wide range of reactions, including those involving the nitrogen atom in the ring .Scientific Research Applications
Synthesis and Biological Activity Prediction
- A study by Kharchenko, Detistov, and Orlov (2008) explores the synthesis of novel bicyclic systems through one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids. The biological activity of these synthesized compounds was predicted, highlighting the chemical's role in the development of potential therapeutic agents [Kharchenko, Detistov, & Orlov, 2008].
Reductions of Activated Carbonyl Compounds
- Research by Talma et al. (1985) discusses the enantioselective reductions of activated carbonyl compounds using chiral bridged macrocyclic 1,4-dihydropyridines, originating from pyridine-3-5-dicarboxylic acid. This study demonstrates the compound's utility in synthesizing chiral molecules, which are essential in medicinal chemistry [Talma et al., 1985].
Synthesis Based on Cyclohexadienes
- Rao and Bhaskar (1993) presented a synthesis approach based on cyclohexadienes, which includes the isomerisation of dihydrotoluic acids to produce cyclohexa-1,5-diene-1-carboxylic acid derivatives. This research outlines the versatility of cyclohexadiene derivatives in chemical synthesis, particularly in creating regiospecific products [Rao & Bhaskar, 1993].
Antibacterial Agents Development
- A study by Bouzard et al. (1992) on the synthesis and structure-activity relationships of certain naphthyridine derivatives, including modifications with cycloalkylamino groups, reveals the compound's potential as an antibacterial agent. This research underscores the chemical's relevance in developing new therapeutic agents with enhanced in vitro and in vivo activities [Bouzard et al., 1992].
Mechanism of Action
Target of Action
Similar compounds such as ciclopirox, a synthetic antifungal agent, are known to have a broad spectrum of targets, including dermatophytes, yeasts, dimorphic fungi, eumycetes, and actinomycetes .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a high affinity for trivalent cations, which inhibit essential co-factors in enzymes .
Biochemical Pathways
Similar compounds like ciclopirox are known to exhibit either fungistatic or fungicidal activity in vitro against a broad spectrum of fungal organisms .
Result of Action
Similar compounds like ciclopirox are known to have antibacterial and anti-inflammatory properties .
properties
IUPAC Name |
1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-8-2-4-10(5-3-8)13-7-9(12(15)16)6-11(13)14/h8-10H,2-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIQLSRXOWUKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CC(CC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzoyl-N-[2-[4-[4-[4-[(4-benzoylbenzoyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]benzamide](/img/structure/B2712543.png)
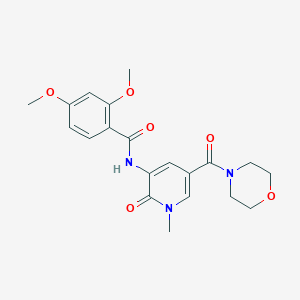
![4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazole](/img/structure/B2712547.png)
![N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2712549.png)
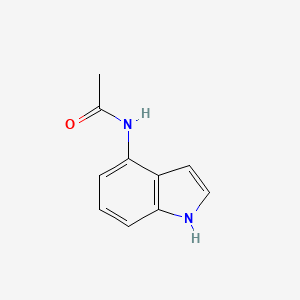
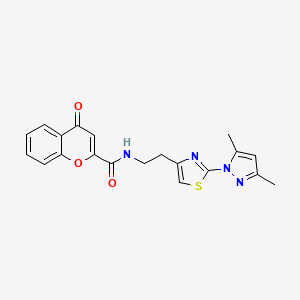

![4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2712556.png)
![7-(2-ethyl-1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2712557.png)
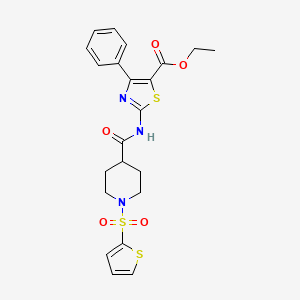

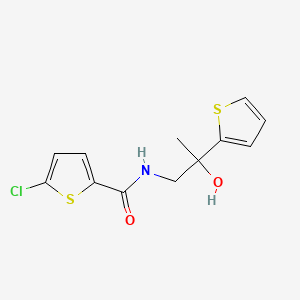
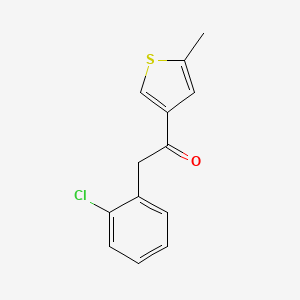
![3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}propanamide](/img/structure/B2712564.png)